![molecular formula C13H20Cl2N2 B8190281 2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride](/img/structure/B8190281.png)
2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride is a bicyclic organic compound with the molecular formula C13H20Cl2N2. It is known for its unique structure, which includes a bicyclic framework with nitrogen atoms at the bridgehead positions. This compound is often used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and catalysis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride typically involves the reaction of benzylamine with 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or other purification techniques to obtain the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated through filtration, drying, and crystallization. Quality control measures are implemented to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride has several applications in scientific research:
作用機序
The mechanism of action of 2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride involves its ability to act as a nucleophile or base in various chemical reactions. The nitrogen atoms in the bicyclic structure can coordinate with metal ions or participate in hydrogen bonding, facilitating catalytic processes. The compound’s unique structure allows it to interact with specific molecular targets, influencing reaction pathways and outcomes .
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound with a similar bicyclic structure but without the benzyl group.
2-Methyl-2,5-diaza-bicyclo[2.2.2]octane: Another similar compound with a methyl group instead of a benzyl group.
Uniqueness
2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride is unique due to its benzyl substituent, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications, offering advantages over similar compounds in specific contexts .
特性
IUPAC Name |
2-benzyl-2,5-diazabicyclo[2.2.2]octane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)9-15-10-12-6-7-13(15)8-14-12;;/h1-5,12-14H,6-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJFVQTWTRPQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1CN2)CC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(R)-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride](/img/structure/B8190200.png)
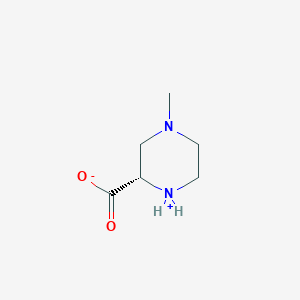
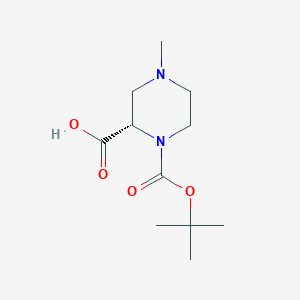
![4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane](/img/structure/B8190218.png)
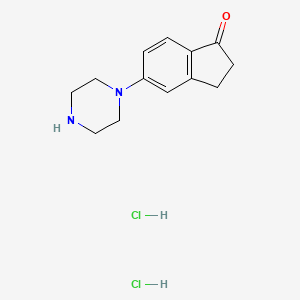
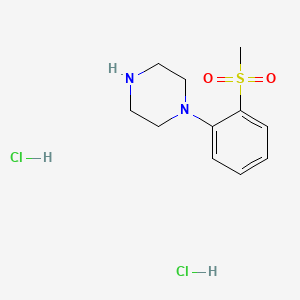
![(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride](/img/structure/B8190251.png)
![1-(3-Trifluoromethyl-phenyl)-[1,4]diazepane dihydrochloride](/img/structure/B8190255.png)
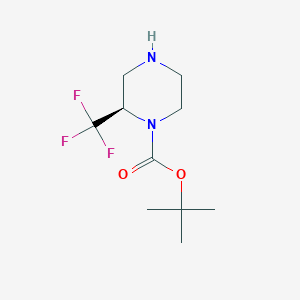
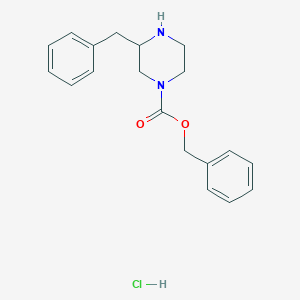

![(1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane](/img/structure/B8190288.png)
![(1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride](/img/structure/B8190293.png)
![(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride](/img/structure/B8190296.png)
